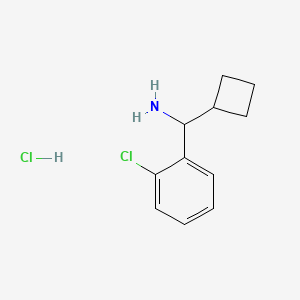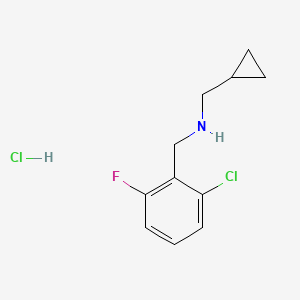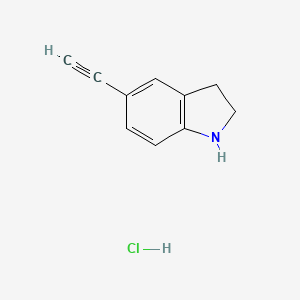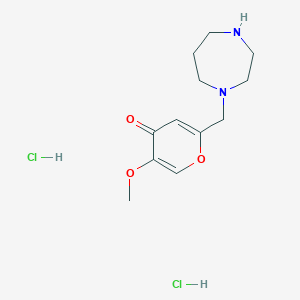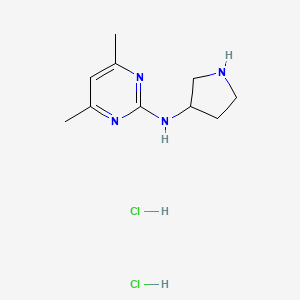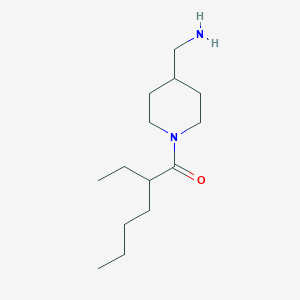
1-(4-氨甲基哌啶-1-基)-2-乙基己烷-1-酮
描述
1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one is a useful research compound. Its molecular formula is C14H28N2O and its molecular weight is 240.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物设计
哌啶类化合物是药物设计中最重要的合成片段之一,在制药行业中发挥着重要作用 . 其衍生物存在于二十多种药物类别中 .
生物碱
哌啶衍生物也存在于生物碱中,生物碱是一类天然存在的化合物,主要含有碱性氮原子 .
各种哌啶衍生物的合成
科学文献记录了导致各种哌啶衍生物形成的分子内和分子间反应:取代哌啶、螺哌啶、缩合哌啶和哌啶酮 .
潜在药物的生物学评价
合成和天然哌啶的药物应用已被广泛报道,以及在发现和生物学评价含有哌啶部分的潜在药物方面的最新科学进展 .
抗癌应用
抗病毒应用
抗疟应用
抗菌和抗真菌应用
作用机制
Target of Action
Compounds with a similar structure, such as 3-(5-{[4-(aminomethyl)piperidin-1-yl]methyl}-1h-indol-2-yl)quinolin-2 (1h)-one, have been found to target serine/threonine-protein kinase . This protein is required for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Mode of Action
Based on the target of similar compounds, it can be hypothesized that 1-[4-(aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one may interact with its target, potentially the serine/threonine-protein kinase, leading to changes in the cell cycle and dna repair mechanisms .
Biochemical Pathways
Given the potential target of this compound, it may influence pathways related to cell cycle regulation and dna repair .
Result of Action
Based on the potential target of this compound, it may lead to cell cycle arrest and activation of dna repair mechanisms .
生化分析
Biochemical Properties
1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptors on cell surfaces, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors .
Cellular Effects
The effects of 1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. This modulation can result in changes in gene expression profiles and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, 1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to fit into the active sites of enzymes, where it can either block substrate access or facilitate catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain stressors. At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases .
Metabolic Pathways
1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. These interactions can affect overall metabolic homeostasis within the cell.
Transport and Distribution
The transport and distribution of 1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to different cellular compartments, depending on its interactions with intracellular proteins. This localization can influence its accumulation and activity within specific tissues .
Subcellular Localization
1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one exhibits distinct subcellular localization patterns. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can modulate cytoskeletal dynamics or other cellular processes .
属性
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-3-5-6-13(4-2)14(17)16-9-7-12(11-15)8-10-16/h12-13H,3-11,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAWRZQIWODHCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



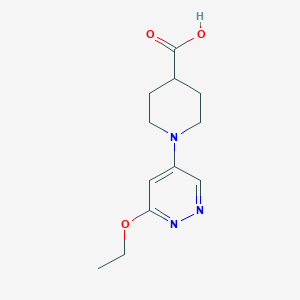
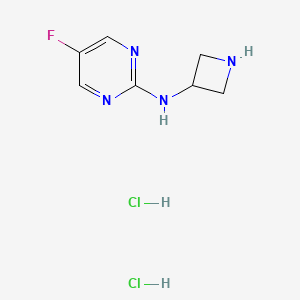
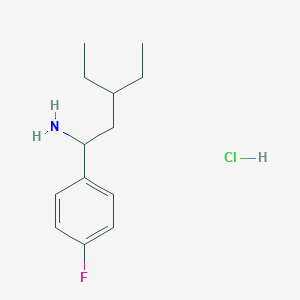
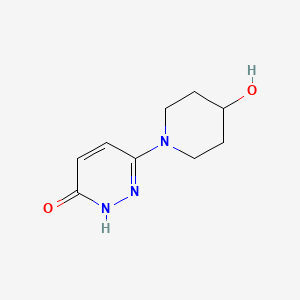
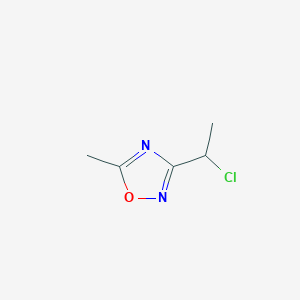
![1-chloro-8,9,10,11-tetrahydro-7H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B1489969.png)
